molecular formula C12H17N B3415733 4-(Cyclohexylmethyl)pyridine CAS No. 34844-98-9

4-(Cyclohexylmethyl)pyridine

Cat. No. B3415733
CAS RN: 34844-98-9
M. Wt: 175.27 g/mol
InChI Key: JPEWTYAEMIQXTO-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)pyridine is a chemical compound with the molecular formula C12H17N . It is used in proteomics research .


Synthesis Analysis

The synthesis of pyridine derivatives, such as 4-(Cyclohexylmethyl)pyridine, often involves the use of Grignard reagents . The reaction of these reagents with pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C, can afford 2-substituted pyridines in good yields .


Molecular Structure Analysis

The molecular structure of 4-(Cyclohexylmethyl)pyridine consists of a pyridine ring attached to a cyclohexylmethyl group . The molecular weight of this compound is 175.27 .

Scientific Research Applications

Organocatalysis in Chemical Synthesis

Polystyrene-immobilized pyrrolidine, related to 4-(cyclohexylmethyl)pyridine, serves as an efficient, recyclable organocatalyst for the asymmetric Michael addition of cyclohexanone to nitroolefins. It demonstrates high yields, excellent diastereoselectivities, and enantioselectivities, and maintains its catalytic activity over multiple uses (Miao & Wang, 2008).

Synthesis of Heterocyclic Compounds

A novel method synthesizes dihydropyrindines and tetrahydroquinolines, derivatives of cyclohexyl annealed pyridines, via a one-pot process. This approach involves a sequence of coupling, isomerization, alkylation, and cyclocondensation, highlighting the versatility of pyridine derivatives in pharmaceutical and coordination chemistry (Yehia, Polborn, & Müller, 2002).

Advanced Material Development

A new diamine containing a pyridine group was synthesized and used to create poly(pyridine−imide), a highly soluble, thermally stable polymer with good dielectric properties and potential applications in electronics and materials science (Liaw, Wang, & Chang, 2007).

Photochemical Applications

The photoinduced direct 4-pyridination of C(sp3)–H bonds using benzophenone and 4-cyanopyridine under photo-irradiation conditions has been achieved. This methodology is significant for constructing molecules with 4-pyridine substructures, crucial in biological and functional molecule synthesis (Hoshikawa & Inoue, 2013).

Catalysis in Organic Synthesis

4-(N,N-Dimethylamino)pyridine hydrochloride serves as a recyclable catalyst for acylating alcohols and phenols. The reaction mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, indicating the utility of pyridine derivatives in catalysis (Liu, Ma, Liu, & Wang, 2014).

Pharmaceutical and Ligand Development

Pyridine derivatives are integral in creating ligands for metal complexes and pharmaceuticals. Their role in the direct functionalization of pyridine C–H bonds, particularly at the 4-position, is essential for synthesizing diverse pyridine derivatives (Dolewski, Hilton, & McNally, 2017).

Photovoltaic and Sensor Applications

Poly(4-vinyl pyridine) blends have been developed to extend wavelength sensitivity in photoconductive gels, covering the entire visible spectrum. Additionally, these blends show high thermal sensitivity, making them suitable for photovoltaic cells and thermal sensors (Vaganova, Wachtel, Goldberg, & Yitzchaik, 2012).

Electrochemical CO2 Reduction

Poly(4-vinylpyridine) electrodes have shown efficacy in the electrochemical CO2 reduction at low overpotentials. These findings are significant for artificial photosynthesis applications, illustrating the potential of pyridine-based polymers in environmental chemistry (Jeong, Kang, Jung, & Kang, 2017).

properties

IUPAC Name

4-(cyclohexylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h6-9,11H,1-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEWTYAEMIQXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801308914
Record name 4-(Cyclohexylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclohexylmethyl)pyridine

CAS RN

34844-98-9
Record name 4-(Cyclohexylmethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34844-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclohexylmethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801308914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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